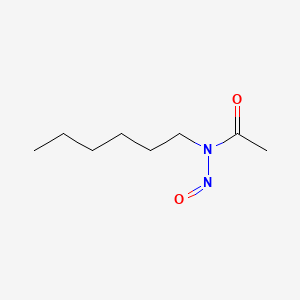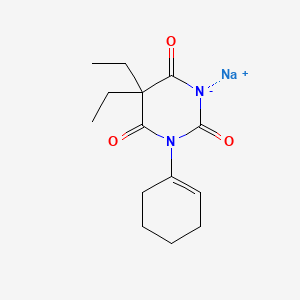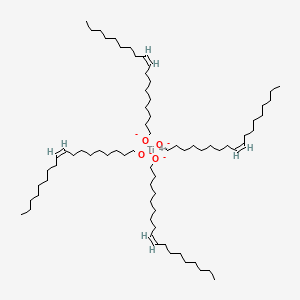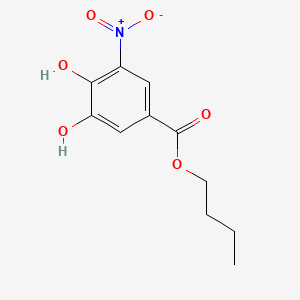
Butyl 3,4-dihydroxy-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3,4-dihydroxy-5-nitrobenzoate is an organic compound with the molecular formula C11H13NO6 It is a derivative of benzoic acid, featuring a butyl ester group, two hydroxyl groups, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3,4-dihydroxy-5-nitrobenzoate typically involves the esterification of 3,4-dihydroxy-5-nitrobenzoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3,4-dihydroxy-5-nitrobenzoic acid+butanolsulfuric acidButyl 3,4-dihydroxy-5-nitrobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and with reduced by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 3,4-dihydroxy-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride in hydrochloric acid.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides.
Major Products
Oxidation: Formation of 3,4-dihydroxy-5-nitroquinone.
Reduction: Formation of Butyl 3,4-dihydroxy-5-aminobenzoate.
Substitution: Formation of butyl 3,4-dihydroxy-5-halobenzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 3,4-dihydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butyl 3,4-dihydroxy-5-nitrobenzoate depends on its specific application. For instance, its antioxidant activity is attributed to the ability of the hydroxyl groups to donate electrons and neutralize free radicals. In medicinal applications, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes or DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl 3,4-dihydroxybenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Butyl 3,5-dihydroxy-4-nitrobenzoate: Positional isomer with different reactivity and biological activity.
Ethyl 3,4-dihydroxy-5-nitrobenzoate: Similar structure but with an ethyl ester group instead of a butyl group, affecting its physical properties and reactivity.
Uniqueness
Butyl 3,4-dihydroxy-5-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyl and nitro groups allows for diverse chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
125629-02-9 |
|---|---|
Molekularformel |
C11H13NO6 |
Molekulargewicht |
255.22 g/mol |
IUPAC-Name |
butyl 3,4-dihydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C11H13NO6/c1-2-3-4-18-11(15)7-5-8(12(16)17)10(14)9(13)6-7/h5-6,13-14H,2-4H2,1H3 |
InChI-Schlüssel |
CQCMPUPIHNURLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


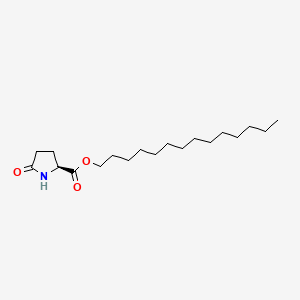

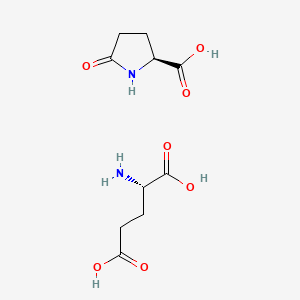
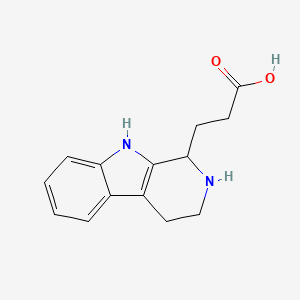


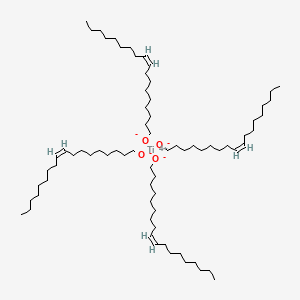
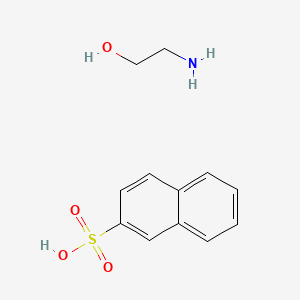
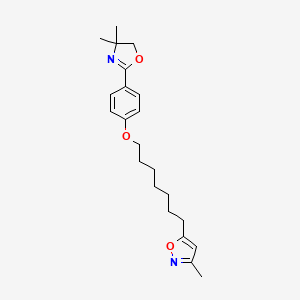
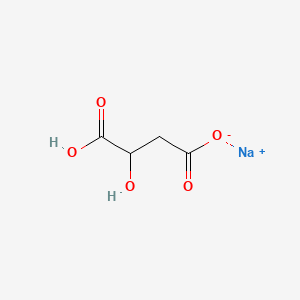
![6-Cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12677642.png)
